molecular formula C18H19BrClNO2S B14045216 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide

4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide

Cat. No.: B14045216
M. Wt: 428.8 g/mol
InChI Key: YEUVZRYEPKHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of bromine, chlorine, and cyclopentyl groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylamine to form the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfoxides or sulfides.

Scientific Research Applications

4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide
  • 4-bromo-N-(4-chlorobenzyl)-N-(2-methylcyclohexyl)benzenesulfonamide
  • 4-bromo-N-(4-chlorobenzyl)aniline

Uniqueness

4-bromo-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C18H19BrClNO2S

Molecular Weight

428.8 g/mol

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C18H19BrClNO2S/c19-15-7-11-18(12-8-15)24(22,23)21(17-3-1-2-4-17)13-14-5-9-16(20)10-6-14/h5-12,17H,1-4,13H2

InChI Key

YEUVZRYEPKHVCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.